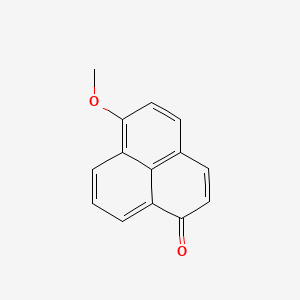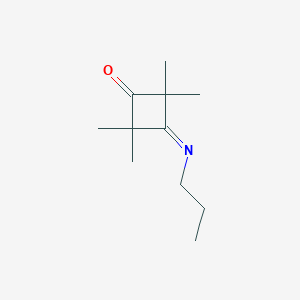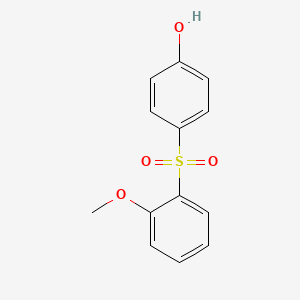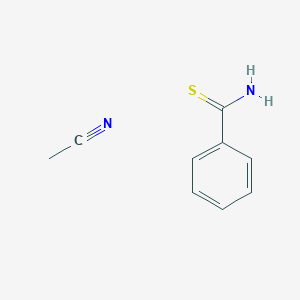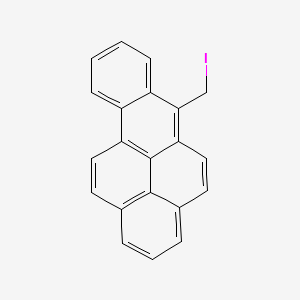
Benzo(a)pyrene, 6-(iodomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(a)pyrene, 6-(iodomethyl)-: is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an iodomethyl group attached to the benzo(a)pyrene structure. Benzo(a)pyrene itself is known for its carcinogenic properties and is commonly found in substances resulting from incomplete combustion, such as coal tar, tobacco smoke, and grilled foods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(a)pyrene, 6-(iodomethyl)- typically involves the iodination of benzo(a)pyrene. One common method is the radical iodination using iodine and a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through the formation of a benzylic radical intermediate, which then reacts with iodine to form the iodomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzo(a)pyrene, 6-(iodomethyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The iodomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by a hydroxyl group using aqueous sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aqueous sodium hydroxide under reflux.
Major Products:
Oxidation: Formation of benzo(a)pyrene-6-carboxylic acid.
Reduction: Formation of benzo(a)pyrene-6-methyl.
Substitution: Formation of benzo(a)pyrene-6-methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzo(a)pyrene, 6-(iodomethyl)- is used as a precursor in the synthesis of various derivatives for studying the chemical properties and reactivity of polycyclic aromatic hydrocarbons.
Biology: In biological research, this compound is used to study the metabolic pathways and the formation of DNA adducts, which are crucial for understanding the mechanisms of carcinogenesis.
Medicine: Research involving this compound helps in understanding the toxicological effects of polycyclic aromatic hydrocarbons and their role in cancer development. It is also used in the development of potential therapeutic agents that can inhibit the carcinogenic pathways.
Industry: In the industrial sector, Benzo(a)pyrene, 6-(iodomethyl)- is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of Benzo(a)pyrene, 6-(iodomethyl)- involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can form covalent adducts with DNA, leading to mutations and potentially cancer. The compound primarily targets guanine bases in DNA, forming bulky adducts that disrupt the DNA structure and function .
Vergleich Mit ähnlichen Verbindungen
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another polycyclic aromatic hydrocarbon with similar structure but different biological activity.
Dibenzo(a,h)anthracene: A related compound with multiple fused aromatic rings.
Uniqueness: Benzo(a)pyrene, 6-(iodomethyl)- is unique due to the presence of the iodomethyl group, which imparts distinct chemical reactivity. This modification allows for specific studies on the effects of halogenation on the biological activity and chemical properties of polycyclic aromatic hydrocarbons.
Eigenschaften
CAS-Nummer |
53555-60-5 |
|---|---|
Molekularformel |
C21H13I |
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
6-(iodomethyl)benzo[a]pyrene |
InChI |
InChI=1S/C21H13I/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2 |
InChI-Schlüssel |
AWVNZVUTTVQMIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2CI)C=CC5=CC=CC(=C54)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


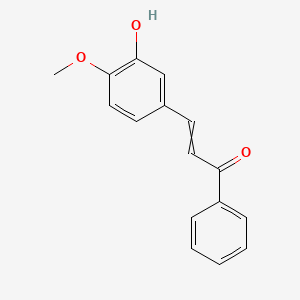
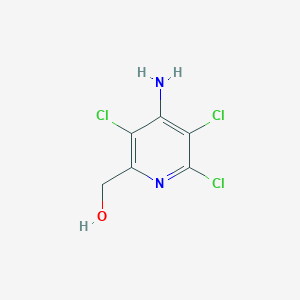

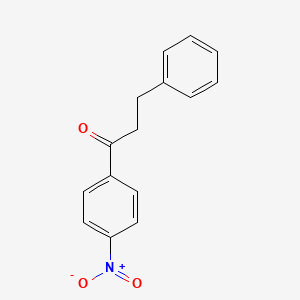
![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
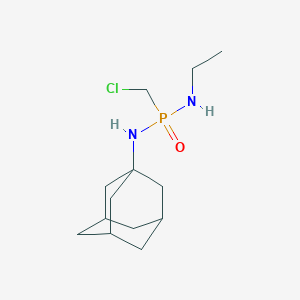
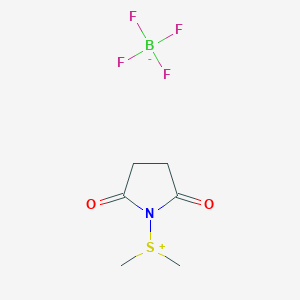
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)
